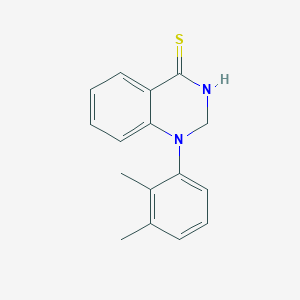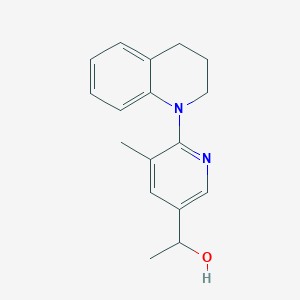![molecular formula C16H14N2O2 B11850411 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
准备方法
The synthesis of 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid typically involves the formation of the imidazo[1,5-a]pyridine core followed by the introduction of the phenyl and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can lead to the formation of the imidazo[1,5-a]pyridine core, which can then be further functionalized .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often utilize automated processes and advanced purification techniques to achieve the desired product.
化学反应分析
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or propanoic acid groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .
科学研究应用
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid exerts its effects depends on its application. For instance, as a fluorescent probe, the compound interacts with specific ions or molecules, leading to a change in its fluorescence properties. This interaction can be studied using techniques such as fluorescence spectroscopy and NMR titration .
In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved can be elucidated through biochemical assays and molecular modeling studies .
相似化合物的比较
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
2-Amino-3-(1-phenylimidazo[1,5-a]pyridin-3-yl)maleonitrile: Used as a fluorescent probe for hypochlorite detection.
3-Bromoimidazo[1,5-a]pyridine: Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
3-(1-phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c19-15(20)10-9-14-17-16(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10H2,(H,19,20) |
InChI 键 |
CEKBJLSNPIPMCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


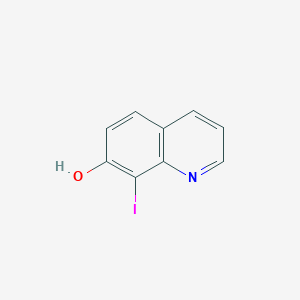
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
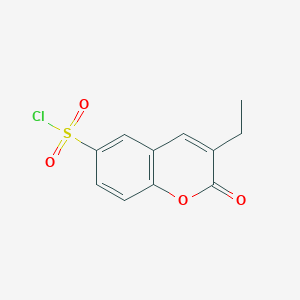
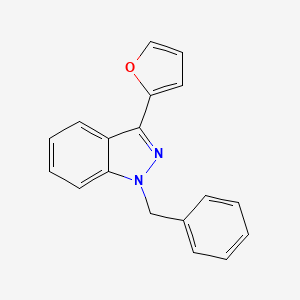
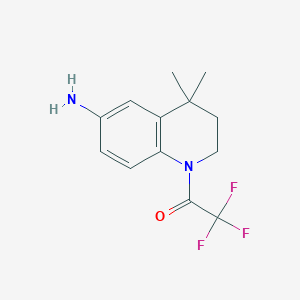
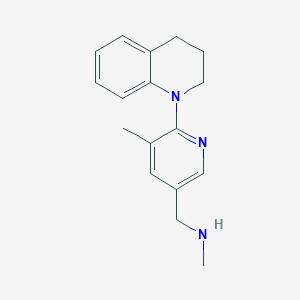
![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11850406.png)
